molecular formula C13H8ClFO B1505873 3-(2-Chloro-4-fluorophenyl)benzaldehyde CAS No. 842140-46-9

3-(2-Chloro-4-fluorophenyl)benzaldehyde

Cat. No.: B1505873
CAS No.: 842140-46-9
M. Wt: 234.65 g/mol
InChI Key: DFMOCXLUKVOYTJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chloro-4-fluorophenyl group at the 3-position. Its molecular formula is C₁₃H₈ClFO, with a molecular weight of 234.66 g/mol (calculated from and ). The compound’s structure combines electron-withdrawing substituents (chloro and fluoro groups) that influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals (e.g., diazepane derivatives, as seen in ). The aldehyde group enables further functionalization via nucleophilic addition or condensation reactions.

Properties

CAS No.

842140-46-9

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-13-7-11(15)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

DFMOCXLUKVOYTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)Cl)C=O

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-(2-Chloro-4-fluorophenyl)benzaldehyde with analogous benzaldehyde derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₃H₈ClFO 234.66 2-Cl, 4-F on phenyl; aldehyde at C3 Intermediate for heterocyclic synthesis
4-(4-Fluoro-2-hydroxyphenyl)benzaldehyde C₁₃H₉FO₂ 216.21 4-F, 2-OH on phenyl; aldehyde at C4 Enhanced solubility due to hydroxyl group
3-(3-Chloro-4-hydroxyphenyl)benzaldehyde C₁₃H₉ClO₂ 232.67 3-Cl, 4-OH on phenyl; aldehyde at C3 Potential ligand in coordination chemistry
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 4-Cl, 2-F, 3-OCH₃; aldehyde at C1 Higher volatility due to smaller aromatic system
3-(4-Fluoro-2-(trifluoromethyl)phenyl)benzaldehyde C₁₄H₈F₄O 268.21 4-F, 2-CF₃ on phenyl; aldehyde at C3 Increased lipophilicity from CF₃ group

Key Observations :

Electronic Effects :

  • The electron-withdrawing Cl and F substituents in 3-(2-Cl-4-F-phenyl)benzaldehyde reduce electron density at the aldehyde group, making it less reactive toward electrophilic substitution but more reactive toward nucleophilic attack compared to hydroxyl-substituted analogs (e.g., 4-(4-F-2-OH-phenyl)benzaldehyde) .
  • The trifluoromethyl group in 3-(4-F-2-CF₃-phenyl)benzaldehyde further enhances electrophilic deactivation, favoring applications in fluorinated drug design .

Solubility and Stability :

  • Hydroxyl-containing derivatives (e.g., 3-(3-Cl-4-OH-phenyl)benzaldehyde) exhibit improved aqueous solubility due to hydrogen bonding, whereas methoxy or CF₃ groups increase hydrophobicity .
  • The methoxy-substituted analog (4-Cl-2-F-3-OCH₃-benzaldehyde) shows lower thermal stability due to steric hindrance and weaker intermolecular interactions .

Synthetic Utility :

  • 3-(2-Cl-4-F-phenyl)benzaldehyde is preferentially used in multicomponent reactions (e.g., Ugi reactions) to generate nitrogen-containing heterocycles, as demonstrated in the synthesis of tert-butyl diazepane carboxylate ().
  • In contrast, hydroxylated analogs are employed in hydrogen-bond-driven crystal engineering ().

Safety Profiles: Chloro- and fluoro-substituted benzaldehydes generally exhibit moderate hazards (e.g., skin/eye irritation, H315-H319).

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